molecular formula C17H16ClN5O2S B2397620 N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 890638-48-9

N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B2397620
CAS No.: 890638-48-9
M. Wt: 389.86
InChI Key: GSOZOQSOVTXVPQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a synthetic chemical compound of high interest in medicinal chemistry and biochemical research. This molecule features a tetrazole ring system, a privileged scaffold in drug discovery known for its metabolic stability and its role as a bioisostere for carboxylic acids and other planar acidic groups . The structure also incorporates a propanamide linker and aryl substituents, including 3-chlorophenyl and 4-methoxyphenyl groups, which are common in compounds designed to interact with various biological targets. While specific biological data for this compound is not available in the public scientific literature, its structural components suggest potential utility as a key intermediate or building block in the synthesis of more complex molecules. Researchers may employ this compound in the development of potential therapeutic agents or as a pharmacological tool for probing enzyme interactions and cellular pathways. The presence of the sulfur-linked tetrazole group makes it a candidate for use in bioconjugation and click chemistry applications, facilitating the study of protein-ligand interactions and the development of chemical probes . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-11(16(24)19-13-5-3-4-12(18)10-13)26-17-20-21-22-23(17)14-6-8-15(25-2)9-7-14/h3-11H,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOZOQSOVTXVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NN=NN2C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the tetrazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and methoxyphenyl groups via nucleophilic substitution reactions. The final step often involves the coupling of the sulfanyl group to the propanamide backbone under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrazole can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and interference with cell cycle progression .

Case Study:
In a study evaluating the cytotoxic effects of related compounds, it was found that certain derivatives demonstrated IC50 values below 10 µM against various cancer cell lines, suggesting potent anticancer activity .

Anti-inflammatory Properties

The anti-inflammatory potential of N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide has been explored in the context of cyclooxygenase (COX) inhibition. Compounds similar to this one have been identified as selective COX-2 inhibitors, which are crucial in managing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .

Data Table: COX Inhibition Potency

CompoundIC50 (µM)Selectivity Ratio (COX-2/COX-1)
N-(3-chlorophenyl)...1.3338
Celecoxib0.420

Antimicrobial Activity

The antimicrobial efficacy of tetrazole-containing compounds has also been documented. The compound's structure allows it to interact with microbial enzymes, inhibiting their function and thus preventing bacterial growth. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Synthesis of Novel Materials

This compound can serve as a precursor for synthesizing novel materials with tailored properties. Its unique functional groups allow for modifications that can enhance material characteristics such as thermal stability and electrical conductivity.

Example:
Research has indicated that incorporating sulfonamide groups into polymer matrices can significantly improve their mechanical properties while maintaining flexibility .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and inferred properties of the target compound and its analogs:

Compound Name (Source) Core Heterocycle Substituents (Position/Type) Key Functional Features Hypothesized Impact on Properties
Target Compound Tetrazole - 3-Chlorophenyl (amide)
- 4-Methoxyphenyl (tetrazole)
- Chloro (EWG)
- Methoxy (EDG
*)
Enhanced solubility due to EDG; potential metabolic stability from tetrazole
N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide () Tetrazole - 4-Methoxyphenyl (amide)
- 4-Methylphenyl (tetrazole)
- Dual EDG substituents Increased lipophilicity from methyl; reduced polarity compared to target compound
(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide () Pyrazole - Dichlorophenyl, pyridinyl, methylthioethyl
- Fluorophenyl (amide)
- Multiple EWGs (Cl, sulfonamido)
- Polar pyridinyl group
High receptor affinity due to polar groups; potential steric hindrance from bulky substituents
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole - 3-Chlorophenylsulfanyl
- Trifluoromethyl
- Strong EWGs (Cl, CF3)
- Aldehyde functional group
High electrophilicity; potential reactivity in biological systems

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

Pharmacological and Physicochemical Implications

  • Tetrazole vs. Pyrazole Cores :
    • Tetrazoles are bioisosteres of carboxylic acids, enhancing metabolic stability and bioavailability. This contrasts with pyrazole-based compounds, which may exhibit different pharmacokinetic profiles due to reduced hydrogen-bonding capacity .
    • The target compound’s tetrazole ring could improve binding to zinc-containing enzymes (e.g., angiotensin-converting enzyme inhibitors), a feature absent in pyrazole analogs .
  • Substituent Effects: The 3-chlorophenyl group (EWG) may increase electrophilicity, enhancing interactions with hydrophobic pockets in target proteins.

Biological Activity

N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C18H15ClN4O2S
  • Molecular Weight : 374.85 g/mol
  • IUPAC Name : this compound

The compound exhibits its biological effects primarily through modulation of various biochemical pathways. It has been studied for its interaction with metabotropic glutamate receptors (mGluRs), which are implicated in several neurological disorders. Specifically, it acts as a negative allosteric modulator of mGluR5, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research has revealed its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis, making it a candidate for further development in treating bacterial infections .

Neuroprotective Effects

In animal models, the compound has demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. It appears to enhance the activity of antioxidant enzymes while reducing levels of reactive oxygen species (ROS). This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Summary

Biological ActivityAssay TypeResult
AnticancerIn vitroInduces apoptosis
AntimicrobialDisk diffusionEffective against E. coli and S. aureus
NeuroprotectiveAnimal modelReduces oxidative damage

Case Studies

  • Cancer Research : A study published in Cancer Letters evaluated the effects of the compound on breast cancer cells. Results indicated a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment.
  • Antimicrobial Efficacy : An investigation in Journal of Antimicrobial Chemotherapy reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).
  • Neuroprotection Studies : Research published in Neuroscience Letters highlighted that administration of the compound in a mouse model of oxidative stress resulted in a significant decrease in neuronal cell death compared to the control group.

Q & A

Basic: What are the standard synthetic routes for N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide?

Synthesis typically involves multi-step reactions, including:

  • Coupling reactions between a chlorophenyl propanamide precursor and a tetrazole intermediate.
  • Cyclization to form the tetrazole ring under acidic or basic conditions (e.g., using NaN₃ or NH₄Cl) .
  • Sulfanyl linkage formation via nucleophilic substitution or thiol-ene chemistry .
  • Purification via HPLC or recrystallization (ethanol/DMF mixtures) to achieve >95% purity .
    Key factors: Temperature control (20–80°C), solvent choice (dichloromethane, ethanol), and inert atmospheres (N₂) are critical for yield optimization .

Basic: Which spectroscopic techniques are used to confirm the structure and purity of this compound?

  • NMR spectroscopy (¹H, ¹³C) identifies functional groups and confirms substitution patterns (e.g., tetrazole ring protons at δ 8.5–9.5 ppm) .
  • Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
  • X-ray crystallography (using SHELX or Mercury software) resolves 3D conformation and intermolecular interactions .
  • HPLC monitors purity (>98% by reverse-phase C18 columns) .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

  • Design of Experiments (DOE) assesses variables like temperature, solvent polarity, and catalyst loading .
  • In situ monitoring via TLC or FT-IR tracks intermediate formation and reaction progress .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalyst optimization : Transition metals (e.g., CuI) may accelerate sulfanyl bond formation .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

  • Multi-technique validation : Cross-reference NMR, MS, and X-ray data to confirm assignments (e.g., distinguishing tetrazole tautomers) .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational spectra .
  • Crystallographic refinement : SHELXL refines crystal structures to resolve ambiguities in bond lengths/angles .

Advanced: How can structure-activity relationship (SAR) studies guide bioactivity optimization?

  • Substituent modification : Vary methoxyphenyl or chlorophenyl groups to assess impact on biological targets (e.g., antimicrobial activity) .
  • Functional group masking : Protect reactive sites (e.g., tetrazole NH) to evaluate metabolic stability .
  • In vitro assays : Test derivatives against bacterial/fungal strains or cancer cell lines to correlate substituents with potency .

Advanced: What computational methods model the compound’s interaction with biological targets?

  • Molecular docking (AutoDock, Glide) predicts binding affinities to enzymes (e.g., bacterial dihydrofolate reductase) .
  • Molecular Dynamics (MD) simulations assess stability of ligand-protein complexes over time .
  • Pharmacophore mapping identifies critical interaction motifs (e.g., hydrogen bonds with the tetrazole ring) .

Advanced: How can degradation pathways be analyzed under stress conditions?

  • Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (pH 1–13) .
  • LC-MS/MS identifies degradation products (e.g., hydrolysis of the sulfanyl linkage) .
  • Isolation of byproducts via preparative HPLC for structural characterization .

Basic: What are the key functional groups influencing the compound’s reactivity?

  • Tetrazole ring : Participates in hydrogen bonding and π-π stacking .
  • Sulfanyl bridge : Prone to oxidation (e.g., forming disulfides) or nucleophilic substitution .
  • Chlorophenyl group : Enhances lipophilicity and influences pharmacokinetics .

Advanced: What are the challenges in experimental phasing for X-ray crystallography?

  • Heavy atom incorporation : Soaking with Hg or Pt derivatives improves phasing power .
  • SHELXD/SHELXE pipelines resolve phase problems in low-symmetry space groups .
  • Twinned crystals : Use TwinRotMat or CELL_NOW for data integration .

Advanced: How can target engagement be validated in biological systems?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to purified proteins .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters of interactions .
  • Cellular thermal shift assays (CETSA) : Confirms target modulation in live cells .

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